Almotriptan Dimer Impurity Almotriptan Dimer Impurity A metabolite of Almotriptan
Brand Name: Vulcanchem
CAS No.: 1330166-13-6
VCID: VC0195561
InChI: InChI=1S/C30H41N5O2S/c1-33(2)15-11-24-20-31-28-9-7-22(17-26(24)28)19-30-25(12-16-34(3)4)27-18-23(8-10-29(27)32-30)21-38(36,37)35-13-5-6-14-35/h7-10,17-18,20,31-32H,5-6,11-16,19,21H2,1-4H3
SMILES: CN(C)CCC1=CNC2=C1C=C(C=C2)CC3=C(C4=C(N3)C=CC(=C4)CS(=O)(=O)N5CCCC5)CCN(C)C
Molecular Formula: C30H41N5O2S
Molecular Weight: 535.76

Almotriptan Dimer Impurity

CAS No.: 1330166-13-6

Cat. No.: VC0195561

Molecular Formula: C30H41N5O2S

Molecular Weight: 535.76

Purity: > 95%

* For research use only. Not for human or veterinary use.

Almotriptan Dimer Impurity - 1330166-13-6

Specification

CAS No. 1330166-13-6
Molecular Formula C30H41N5O2S
Molecular Weight 535.76
IUPAC Name 2-[5-[[3-[2-(dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-2-yl]methyl]-1H-indol-3-yl]-N,N-dimethylethanamine
Standard InChI InChI=1S/C30H41N5O2S/c1-33(2)15-11-24-20-31-28-9-7-22(17-26(24)28)19-30-25(12-16-34(3)4)27-18-23(8-10-29(27)32-30)21-38(36,37)35-13-5-6-14-35/h7-10,17-18,20,31-32H,5-6,11-16,19,21H2,1-4H3
SMILES CN(C)CCC1=CNC2=C1C=C(C=C2)CC3=C(C4=C(N3)C=CC(=C4)CS(=O)(=O)N5CCCC5)CCN(C)C
Appearance Solid powder

Introduction

Chemical Properties and Identification

Almotriptan Dimer Impurity possesses distinct chemical properties that facilitate its identification and analysis. The compound is characterized by the following:

PropertyValueReference
Chemical Name2-(1-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-5-((pyrrolidin-1-ylsulfonyl)methyl)-1H-indol-3-yl)-N,N-dimethylethan-1-amine
CAS Registry Number1330166-13-6
Molecular FormulaC30H41N5O2S
Molecular Weight535.74 g/mol
SMILES NotationCN(C)CCc1c[nH]c2ccc(Cc3[nH]c4ccc(CS(=O)(=O)N5CCCC5)cc4c3CCN(C)C)cc12
Storage Temperature+4°C
Shipping TemperatureRoom Temperature

The structural complexity of Almotriptan Dimer Impurity stems from its formation through dimerization reactions during Almotriptan synthesis. The molecule contains multiple functional groups including indole rings, sulfonyl moieties, and tertiary amine groups that contribute to its specific physicochemical properties and detection challenges .

Analytical Methods for Detection and Quantification

Multiple analytical techniques have been developed and validated for the detection and quantification of Almotriptan Dimer Impurity in pharmaceutical preparations. These methods are essential for quality control and regulatory compliance.

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis has been established as an effective method for detecting Almotriptan-related impurities, including the N-dimer. The United States Pharmacopoeia (USP) has documented a specific CZE method for this purpose .

The method employs the following parameters:

ParameterSpecification
Buffer23.5 g/L of phosphoric acid in water, adjusted with triethanolamine to pH 3.0
DetectionUV at 210 nm
Relative Migration Time0.71 for Almotriptan N-dimer (compared to Almotriptan at 1.00)
System SuitabilityResolution requirements between peaks
Acceptance CriteriaNot more than (NMT) 0.3%

This analytical technique has demonstrated excellent resolution, repeatability, and reproducibility, making it suitable for routine quality control testing .

Other Analytical Methods

While the USP-recommended CZE method is commonly employed, alternative analytical approaches including high-performance liquid chromatography (HPLC) and mass spectrometry techniques may also be utilized for specific applications and research purposes. These methods may offer complementary information regarding impurity profiles and provide additional specificity in complex samples.

Significance in Pharmaceutical Quality Control

Almotriptan Dimer Impurity plays a critical role in pharmaceutical quality assurance and control processes for several reasons:

Manufacturing Process Optimization

Monitoring Almotriptan Dimer Impurity levels provides valuable feedback for process optimization during drug manufacturing. By identifying factors that contribute to impurity formation, pharmaceutical companies can implement process improvements to enhance product purity while maintaining production efficiency .

Provider InformationSpecifications
FormatNeat compound
PurityHigh-purity reference standard
Storage Requirements4°C
ApplicationsPharmaceutical testing, quality control, method development

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